molecular formula C20H18N2O3 B2988905 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956353-97-2

3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2988905
CAS No.: 956353-97-2
M. Wt: 334.375
InChI Key: WDLBGYAIDUCZMC-VAWYXSNFSA-N
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Description

3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : The synthesis of related pyrazole derivatives involves regiospecific reactions, showcasing the complexity and specificity of chemical reactions used to create such compounds. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighting the precision required in identifying the correct regioisomer through spectroscopic techniques and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

  • Molecular and Crystal Structure : Structural investigations of compounds containing methoxyphenyl groups, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, offer insights into intermolecular interactions, hydrogen bonding, and the impact of methoxy substitution on molecular stability. These studies, such as the one by Venkatesan et al. (2016), are crucial for understanding the physical and chemical properties of complex molecules (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Potential Applications

  • Nonlinear Optical Properties : The study of nonlinear optical (NLO) properties of pyrazole derivatives, such as those by Chandrakantha et al. (2013), indicates potential applications in optical limiting devices. The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their characterization point towards their usefulness in NLO materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Antibacterial Activity : The synthesis and characterization of compounds similar to the one of interest, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, highlight potential antibacterial applications. Studies by Rai et al. (2009) demonstrate the antibacterial efficacy of these compounds against various bacterial strains, suggesting their potential in medical and pharmaceutical research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Properties

IUPAC Name

(E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)20-16(11-12-19(23)24)14-22(21-20)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLBGYAIDUCZMC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331093
Record name (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1006443-58-8
Record name (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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